1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one
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Description
2-Thiopheneethylamine is an aromatic amine . It’s used in various applications and research areas .
Synthesis Analysis
2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may also be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones , and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .Molecular Structure Analysis
The empirical formula of 2-Thiopheneethylamine is C6H9NS . The SMILES string representation is NCCc1cccs1 .Chemical Reactions Analysis
As mentioned earlier, 2-Thiopheneethylamine can react with iminodiacetic acid and various isothiocyanatoketones .Physical and Chemical Properties Analysis
2-Thiopheneethylamine is a liquid with a refractive index of 1.551 (lit.) . It has a boiling point of 200-201 °C/750 mmHg (lit.) and a density of 1.087 g/mL at 25 °C (lit.) .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-22(18-21-12-7-17-27-21)24-13-15-25(16-14-24)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17,23H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYYMCXDOBUXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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